molecular formula C20H25N5 B4512055 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Cat. No.: B4512055
M. Wt: 335.4 g/mol
InChI Key: IYJLHICLSDTFBL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine is a synthetic organic compound that belongs to the class of triazolopyridazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Triazolopyridazine Core: This can be achieved through cyclization reactions involving appropriate precursors such as hydrazines and pyridazines.

    Introduction of the Piperidine Moiety: The piperidine ring can be introduced via nucleophilic substitution reactions.

    Benzylation: The benzyl group can be added through alkylation reactions using benzyl halides.

    Isopropylation: The isopropyl group can be introduced through Friedel-Crafts alkylation or other suitable methods.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, especially at the piperidine ring or the benzyl group.

    Reduction: Reduction reactions can occur at various functional groups, potentially altering the biological activity of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can modify the functional groups attached to the triazolopyridazine core.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological pathways and mechanisms.

    Medicine: Potential therapeutic applications, such as targeting specific receptors or enzymes.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine would depend on its specific biological target. It might interact with receptors, enzymes, or other proteins, modulating their activity and leading to various biological effects. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyrimidine
  • 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyrazine

Uniqueness

Compared to similar compounds, 6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine might exhibit unique biological activities or chemical properties due to the specific arrangement of its functional groups and the presence of the triazolopyridazine core.

Properties

IUPAC Name

6-(4-benzylpiperidin-1-yl)-3-propan-2-yl-[1,2,4]triazolo[4,3-b]pyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N5/c1-15(2)20-22-21-18-8-9-19(23-25(18)20)24-12-10-17(11-13-24)14-16-6-4-3-5-7-16/h3-9,15,17H,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IYJLHICLSDTFBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=NN=C2N1N=C(C=C2)N3CCC(CC3)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 2
Reactant of Route 2
6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 3
6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 4
Reactant of Route 4
6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 5
6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine
Reactant of Route 6
6-(4-Benzylpiperidin-1-yl)-3-(propan-2-yl)[1,2,4]triazolo[4,3-b]pyridazine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.